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molecular formula C11H12BrFO2 B8361749 1-Bromo-2-cyclopropylmethoxy-5-fluoro-4-methoxy-benzene

1-Bromo-2-cyclopropylmethoxy-5-fluoro-4-methoxy-benzene

Cat. No. B8361749
M. Wt: 275.11 g/mol
InChI Key: JUKWSTBUVLXEHR-UHFFFAOYSA-N
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Patent
US08927557B2

Procedure details

Starting from 2-bromo-4-fluoro-5-methoxy-phenol (example B.a2) and commercially available bromomethyl-cyclopropane the title compound is obtained as colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([O:9][CH3:10])=[CH:4][C:3]=1[OH:11].Br[CH2:13][CH:14]1[CH2:16][CH2:15]1>>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([O:9][CH3:10])=[CH:4][C:3]=1[O:11][CH2:13][CH:14]1[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)OC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)F)OC)OCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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